molecular formula C18H21NO4S B447307 ETHYL 2-(2-ETHOXYBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(2-ETHOXYBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B447307
M. Wt: 347.4g/mol
InChI Key: AZJJGWMSLXOBCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(2-ETHOXYBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is an organic compound with a complex structure that includes a thiophene ring, an ethoxy-benzoylamino group, and a carboxylic acid ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-ETHOXYBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the Ethoxy-benzoylamino Group:

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, ETHYL 2-(2-ETHOXYBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its structural features may allow it to interact with biological targets such as enzymes and receptors, leading to potential therapeutic effects.

Industry

In material science, the compound can be used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes

Mechanism of Action

The mechanism of action of ETHYL 2-(2-ETHOXYBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The ethoxy-benzoylamino group can form hydrogen bonds and other interactions with the target, while the thiophene ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxy-benzoylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester
  • 2-(2-Chlorobenzoylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester
  • 2-(2-Fluorobenzoylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester

Uniqueness

ETHYL 2-(2-ETHOXYBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions with biological targets. The ethoxy group can increase the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C18H21NO4S

Molecular Weight

347.4g/mol

IUPAC Name

ethyl 2-[(2-ethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C18H21NO4S/c1-5-22-14-10-8-7-9-13(14)16(20)19-17-15(18(21)23-6-2)11(3)12(4)24-17/h7-10H,5-6H2,1-4H3,(H,19,20)

InChI Key

AZJJGWMSLXOBCH-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC

Origin of Product

United States

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